molecular formula C9H8BrN3 B2390468 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 811464-20-7

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B2390468
CAS RN: 811464-20-7
M. Wt: 238.088
InChI Key: ISCOXVDHAKWFHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine, also known as 5-Bromo-2-pyrazoline, is a heterocyclic compound with a five-membered ring containing nitrogen, bromine, and carbon atoms. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a pharmaceutical intermediate. It is a colorless solid with a melting point of 186-188 °C and a boiling point of 302-303 °C. It is insoluble in water but soluble in ethanol, dimethyl sulfoxide, and other organic solvents.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazole scaffold, which includes 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine, has attracted attention in medicinal chemistry. Researchers explore its potential as a building block for designing novel drugs. Some noteworthy biological properties associated with this molecule include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .

Antiparasitic Activity

Recent studies have investigated the antileishmanial and antimalarial properties of 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine derivatives. In particular, compound 13 demonstrated potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulation studies revealed its favorable binding pattern in the active site of LmPTR1, a key enzyme in Leishmania .

Tuberculosis Research

Imidazole-containing compounds, including pyrazole derivatives, have been evaluated for their anti-tubercular activity. While not directly related to 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine, similar scaffolds have been studied. These compounds could potentially contribute to the fight against Mycobacterium tuberculosis infections .

properties

IUPAC Name

5-bromo-2-(1-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-5-4-9(12-13)8-3-2-7(10)6-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOXVDHAKWFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine

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